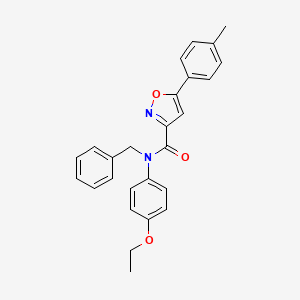![molecular formula C19H17N3O4 B14987711 N-[4-(acetylamino)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14987711.png)
N-[4-(acetylamino)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a methoxyphenyl group, and an acetamidophenyl group. These structural features contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the oxazole intermediate.
Attachment of the Acetamidophenyl Group: The final step involves the acylation of the oxazole intermediate with an acetamidophenyl derivative, typically using an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific molecular pathways or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, or advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide
- 1-(4-acetamidophenyl)-3-(4-methoxyphenyl)urea
Uniqueness
N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural features, including the oxazole ring and the methoxyphenyl and acetamidophenyl groups. These features contribute to its distinct chemical properties, reactivity, and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H17N3O4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(23)20-14-5-7-15(8-6-14)21-19(24)17-11-18(26-22-17)13-3-9-16(25-2)10-4-13/h3-11H,1-2H3,(H,20,23)(H,21,24) |
Clé InChI |
ZEDCTRZUSXDLBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14987651.png)
![N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14987654.png)
![2-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14987662.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987663.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B14987664.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B14987665.png)
![3,5,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B14987668.png)
![2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14987670.png)

![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B14987696.png)
![2-(4-chlorophenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14987700.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14987701.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide](/img/structure/B14987705.png)
